molecular formula C22H21N3O3 B2526839 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797720-99-0

2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2526839
CAS No.: 1797720-99-0
M. Wt: 375.428
InChI Key: ACSXTENPXHACKI-UHFFFAOYSA-N
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Description

2-Benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the 2-position of the benzamide core and an N-linked 1-(oxan-4-yl)-1H-pyrazol-4-yl substituent. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a saturated oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to purely aromatic substituents.

Properties

IUPAC Name

2-benzoyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(16-6-2-1-3-7-16)19-8-4-5-9-20(19)22(27)24-17-14-23-25(15-17)18-10-12-28-13-11-18/h1-9,14-15,18H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSXTENPXHACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can exhibit antimicrobial properties. For instance, studies have demonstrated that certain benzamide derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves targeting specific bacterial proteins, such as FtsZ, which is essential for bacterial cell division.

Antiparasitic Activity

The compound has shown promise in antiparasitic applications. Related compounds have been screened for activity against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii. These studies suggest that modifications to the benzamide structure can enhance efficacy against these pathogens . The SAR analysis indicates that specific substitutions on the pyrazole ring significantly influence the biological potency of these compounds.

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. Some studies highlight their effectiveness against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies are crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the benzamide and pyrazole rings significantly alter potency and selectivity against different biological targets.
  • Linker Length : The length and flexibility of the linker between the benzamide and pyrazole moieties can influence binding affinity and overall activity.

Case Studies

Several case studies illustrate the effectiveness of compounds related to this compound:

StudyObjectiveFindings
Antiparasitic ActivityIdentified novel derivatives with potent activity against Toxoplasma gondii.
Antimicrobial ScreeningDemonstrated superior antibacterial properties compared to existing antibiotics.
Anticancer EvaluationShowed significant inhibition of cancer cell lines with potential apoptotic effects.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide and its closest structural analog from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) N/A C₂₂H₂₃N₃O₃* ~377.4 g/mol† 2-Benzoyl (aromatic), oxan-4-yl (tetrahydropyran) Increased lipophilicity due to benzoyl; potential for π-π interactions .
5-Chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (Analog, ) 1448123-56-5 C₁₆H₁₈ClN₃O₃ 335.78 g/mol 5-Chloro (electron-withdrawing), 2-methoxy (electron-donating) Chloro and methoxy groups may enhance polarity; lower molecular weight improves solubility .

*Calculated based on structural analysis.
†Estimated via summation of atomic masses.

Key Observations:

Substituent Effects :

  • The target compound’s benzoyl group introduces steric bulk and aromaticity, which may reduce solubility compared to the smaller chloro and methoxy groups in the analog .
  • The oxan-4-yl group in both compounds likely improves metabolic stability by reducing susceptibility to oxidative degradation.

Molecular Weight :

  • The target compound’s higher molecular weight (~377.4 vs. 335.8 g/mol) could impact permeability across biological membranes, a critical factor in drug bioavailability.

Functional Group Implications

  • Benzoyl vs. Chloro/Methoxy :
    The benzoyl group in the target compound may enhance binding to hydrophobic pockets in proteins, whereas the chloro and methoxy substituents in the analog could modulate electronic effects (e.g., altering pKa of adjacent functional groups).
  • Pyrazole-Oxan-4-yl Motif :
    This shared feature suggests both compounds may target similar biological pathways, such as kinase inhibition, where pyrazole rings often act as hinge-binding motifs .

Computational Analysis Potential

For example:

  • Electron Localization Function (ELF) : To assess bonding patterns near the benzamide carbonyl.
  • Hirshfeld Charge Analysis : To compare charge distribution on the pyrazole and oxan-4-yl groups.

Biological Activity

The compound 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a derivative of benzamide featuring a pyrazole ring and an oxane moiety. This structural complexity suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
  • Introduction of the Oxane Ring : This is achieved via cyclization reactions involving diols and acid catalysts.
  • Coupling Reaction : The final step involves coupling the pyrazole derivative with benzamide using coupling reagents like EDCI in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on benzamides revealed that certain derivatives demonstrated larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L, indicating potential use in pest control .

Anticancer Activity

The compound's structural components suggest it may interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies have shown that similar benzamide derivatives possess cytotoxic effects against various cancer cell lines, leading to apoptosis .

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors, thereby altering their activity and triggering biological responses. The exact pathways require further elucidation through targeted studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and pyrazole rings can significantly influence potency and selectivity against different biological targets.

Substituent Biological Activity Reference
Benzene ringAntimicrobial
Pyrazole ringAnticancer
Oxane moietyEnhances solubility

Case Studies

Several case studies have highlighted the efficacy of related compounds in various biological assays:

  • Larvicidal Activity : Compounds structurally related to this compound showed high larvicidal activity against Aedes aegypti larvae, achieving over 90% mortality at concentrations around 10 mg/L .
  • Fungicidal Activity : In another study, derivatives exhibited significant fungicidal activity against Botrytis cinerea, with some compounds outperforming established fungicides .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing multi-step synthesis of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide?

  • Methodology : Synthesis typically involves coupling benzoyl derivatives with pyrazole intermediates. Critical parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., HATU for efficient coupling). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yields. Reaction progress should be monitored using TLC and LC-MS .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), pyrazole C-H (δ 7.8–8.2 ppm), and oxan-4-yl methylene protons (δ 3.2–4.0 ppm).
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~377.4 g/mol) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology : Test solubility in DMSO (for stock solutions) and polar solvents (ethanol, acetonitrile). Stability assays under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) using HPLC to track degradation. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-hour exposure).
  • Data Normalization : Control for variables like serum concentration and passage number.
  • Meta-Analysis : Compare structural analogs (e.g., fluorobenzoyl vs. methoxybenzoyl derivatives) to identify substituent effects on activity .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking of the pyrazole ring.
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.
  • QSAR Models : Corrogate substituent electronegativity (e.g., fluorine at benzoyl) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Methodology :

  • Core Modifications : Replace oxan-4-yl with piperidine () to test steric effects.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzoyl para-position to improve target affinity.
  • Biological Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values .

Q. What experimental approaches elucidate metabolic pathways and degradation products?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • Isotope Labeling : Use ¹⁴C-labeled benzoyl groups to track biotransformation.
  • Degradation Studies : Expose to UV light (λ = 254 nm) and identify photoproducts via NMR .

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